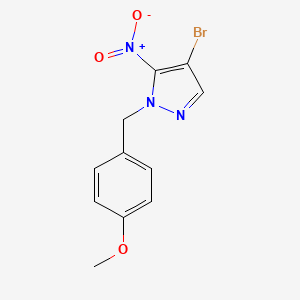

4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole

描述

属性

IUPAC Name |

4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O3/c1-18-9-4-2-8(3-5-9)7-14-11(15(16)17)10(12)6-13-14/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPJFPVRSKLNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901197603 | |

| Record name | 1H-Pyrazole, 4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429309-34-1 | |

| Record name | 1H-Pyrazole, 4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Pyrazole Derivatives

Method Overview:

A common approach involves brominating pre-formed pyrazole compounds bearing suitable substituents. The process typically employs brominating agents such as bromine (Br₂), N-bromosuccinimide (NBS), or inorganic bromide salts under controlled conditions to selectively introduce bromine at the desired position.

- Bromination of 1-methyl-3-nitro-1H-pyrazole-5-carboxylate using bromine or NBS has been documented, with reaction conditions optimized at temperatures between 130°C and 150°C, often under microwave irradiation to enhance efficiency and yield (see reference).

- The process involves dissolving the pyrazole derivative in solvents like dichloromethane or tetrahydrofuran, followed by addition of the brominating reagent, with reaction times typically around 0.5 hours.

- Yields reported range from 44% to 57%, depending on the specific conditions and reagents used.

Table 1: Bromination Conditions and Yields

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Bromine / NBS | Dichloromethane / THF | 130–150°C | 0.5 hours | 44–57% |

Introduction of the (4-Methoxybenzyl) Group

Method Overview:

The (4-methoxybenzyl) group is typically introduced via nucleophilic substitution reactions or through the formation of a benzyl halide intermediate followed by coupling.

- Alkylation of the pyrazole core with 4-methoxybenzyl halides (e.g., 4-methoxybenzyl chloride) in the presence of bases such as potassium carbonate or sodium hydride facilitates the formation of the targeted compound.

- The process is conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (~80°C), with reaction times ranging from several hours to overnight.

Note:

The specific sequence often involves first synthesizing the pyrazole core with the nitro and bromine substituents, followed by the benzylation step to ensure regioselectivity and high yield.

Summary of Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromination | Bromine / NBS | Dichloromethane / THF | 130–150°C | 0.5 hours | 44–57% | Microwave-assisted or conventional heating |

| Nitration | HNO₃ / H₂SO₄ | Controlled temperature | 0–25°C | Variable | High regioselectivity | Careful temperature control to prevent overreaction |

| Benzylation | 4-Methoxybenzyl chloride | DMF / Acetonitrile | 80°C | Several hours | High | Base-mediated nucleophilic substitution |

Environmental and Industrial Considerations

- Environmental Impact:

The use of inorganic bromide salts (e.g., sodium bromide, magnesium bromide) and organic solvents necessitates proper waste management to mitigate pollution, as highlighted in patent. - Process Optimization:

Microwave-assisted synthesis reduces reaction times and improves yields, making the process more suitable for scale-up. - Yield Enhancement: Sequential reactions with controlled conditions and purification steps such as chromatography or recrystallization are essential to obtain high purity and yield.

化学反应分析

Types of Reactions

4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base.

Major Products Formed

Amino derivative: Formed by the reduction of the nitro group.

Hydrogenated derivative: Formed by the reduction of the bromine atom.

Substituted derivatives: Formed by nucleophilic substitution of the bromine atom.

科学研究应用

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a bromine atom, a methoxybenzyl group, and a nitro group. Its molecular formula is , with a molecular weight of approximately 300.15 g/mol. The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles.

- Cyclization Reactions : Formation of the pyrazole ring through condensation reactions involving hydrazine derivatives.

Antimicrobial Activity

Research indicates that 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing effective inhibition of microbial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 15.75 µg/mL |

| Candida albicans | 20.00 µg/mL |

This data suggests that the compound's structure enhances its efficacy against pathogenic microorganisms .

Anticancer Properties

The anticancer potential of this compound has been documented in several studies. It induces apoptosis in cancer cell lines by activating caspase pathways and leads to cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 0.58 | Caspase activation |

| MCF7 (Breast Cancer) | 0.46 | Cell cycle arrest |

These findings indicate that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound, contributing to its profile as a potential therapeutic agent:

- A study published in Molecules highlighted its antimicrobial efficacy against multiple strains, establishing it as a promising candidate for drug development .

- Research conducted by Sivaramakarthikeyan et al. demonstrated significant anti-inflammatory effects in animal models without severe side effects .

作用机制

The mechanism of action of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxybenzyl group contribute to the compound’s overall reactivity and specificity towards its targets.

相似化合物的比较

Substitution Patterns and Physicochemical Properties

The table below compares key structural features and properties of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole with analogous compounds:

Key Observations :

- Electronic Effects : The nitro group in the target compound enhances electron deficiency at the pyrazole ring, contrasting with electron-rich analogs like 4-Bromo-5-methoxy-1-methylpyrazole .

- Thermal Stability: Sulfonamide derivatives (e.g., compound 18 in ) exhibit higher melting points (~160°C) due to hydrogen bonding and π-π stacking, whereas alkyl-substituted pyrazoles (e.g., (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol) melt at lower temperatures (~55°C) .

Reactivity and Functionalization

- Nucleophilic Attack : The nitro group directs electrophiles to positions 3 and 4 of the pyrazole ring, whereas methoxybenzyl groups may stabilize intermediates through resonance .

生物活性

4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural modifications in pyrazoles often influence their pharmacological profiles, making them subjects of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom and the nitro group contributes to its reactivity and potential biological effects.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, studies have shown that pyrazole derivatives can effectively target multiple cancer types, including breast, lung, and colorectal cancers.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 12.50 |

| A549 (lung cancer) | 26.00 | |

| HCT116 (colon cancer) | 3.79 |

The above table summarizes the inhibitory concentrations (IC50) indicating the effectiveness of the compound against various cancer cell lines. These findings suggest that this compound could be a lead compound for further development in cancer therapeutics .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Compounds similar to this compound have shown promising results in reducing inflammation markers in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. For example, compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Bacillus subtilis | 40 |

| E. coli | 32 |

| Staphylococcus aureus | 64 |

The data indicates that structural modifications can enhance the antimicrobial potency of pyrazoles, making them candidates for developing new antibiotics .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Anticancer Study : A study on a series of pyrazole derivatives found that those with electron-withdrawing groups like nitro exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts .

- Anti-inflammatory Research : In a comparative study, several pyrazole compounds were tested for their ability to inhibit COX enzymes, with notable reductions in inflammatory markers observed in treated groups .

- Antimicrobial Evaluation : A recent investigation highlighted that derivatives similar to this compound showed significant activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole to maximize yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation or multi-step functionalization. For example, analogous pyrazole derivatives are synthesized using aldehydes (e.g., 4-methoxybenzaldehyde) and nitro-substituted precursors under reflux with catalysts like DMF or PCC ( ). Purification often involves column chromatography (silica gel) or recrystallization from ethyl acetate (). Reaction optimization may require adjusting stoichiometry, temperature (e.g., 120°C for cyclization), and solvent polarity ( ) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- X-ray crystallography confirms molecular geometry and dihedral angles between aromatic rings (e.g., pyrazole vs. bromophenyl groups).

- NMR/IR spectroscopy identifies functional groups (e.g., nitro, methoxy) and monitors reaction progress .

- HRMS validates molecular weight and fragmentation patterns.

- UV-Vis and emission spectroscopy (e.g., in DMSO) assess photophysical properties .

Q. How are common synthesis impurities identified and mitigated?

- Methodological Answer : Impurities like unreacted aldehydes or byproducts are detected via TLC monitoring. Removal involves repeated washing (e.g., dichloromethane/water partitioning) or gradient elution in chromatography. Recrystallization in ethyl acetate improves purity ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Discrepancies in spectral assignments (e.g., unexpected NOESY correlations) require cross-validation using DFT calculations (e.g., Gaussian software) to predict NMR/IR peaks. Adjustments to solvent models (PCM) or conformational sampling may align theory with experimental data ( ) . Repeating synthesis under inert atmospheres can rule out oxidation artifacts .

Q. What strategies elucidate structure-activity relationships (SAR) for pharmacological applications?

- Methodological Answer :

- Substituent modification : Replace the 4-methoxybenzyl or nitro group with halogens (e.g., Cl, F) or bioisosteres to assess cytotoxicity ( ) .

- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or enzyme targets (e.g., carbonic anhydrase inhibition) .

- Molecular docking : Simulate binding to receptors (e.g., σ1R) using AutoDock Vina to prioritize derivatives .

Q. How do solvent polarity and substituents influence photophysical properties?

- Methodological Answer : Solvatochromic shifts are studied by measuring emission spectra (e.g., λmax = 356 nm in DMSO vs. non-polar solvents). Electron-withdrawing groups (e.g., nitro) enhance intramolecular charge transfer, while methoxy groups alter π-π* transitions . Theoretical TD-DFT calculations model solvent effects .

Q. What computational methods predict reactivity and stability under varying conditions?

- Methodological Answer :

- DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

- Molecular dynamics (MD) : Simulate thermal stability (e.g., RMSD analysis) in solvents like DMSO .

- Hirshfeld surface analysis : Maps crystal packing interactions (e.g., Br⋯O contacts) affecting stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。